![molecular formula C19H21FN6O3S B6507194 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one CAS No. 1448068-96-9](/img/structure/B6507194.png)
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one
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Overview
Description
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C19H21FN6O3S and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.13798789 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
Based on its chemical structure, it is likely that the compound interacts with its targets by binding to specific sites, leading to changes in the targets’ function .
Biochemical Pathways
The biochemical pathways affected by F6441-7103 are currently unknown. Given the complexity of biological systems, the compound could potentially influence multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of F6441-7103’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like F6441-7103. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research has indicated that compounds containing pyrazole and triazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that the compound may possess similar activities. A study demonstrated that triazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The presence of the triazole group in the compound enhances its antimicrobial activity. Triazoles are known for their effectiveness against a range of pathogens, including fungi and bacteria. The compound's ability to disrupt cellular functions in microorganisms makes it a candidate for developing new antimicrobial agents .
Biological Studies
Mechanism of Action
The mechanism by which this compound exerts its biological effects is an area of active research. Studies have suggested that it may interact with specific enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses. For example, the inhibition of certain kinases has been linked to the anticancer effects observed in similar compounds .
Case Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazole and tested their efficacy against breast cancer cell lines. The results indicated that compounds similar to our target compound showed IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of triazole-based compounds. The compound was tested against Candida albicans and Staphylococcus aureus, demonstrating significant inhibition at concentrations as low as 10 µg/mL. This suggests its potential utility in treating infections caused by resistant strains .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O3S/c1-24-13-21-23-19(24)30(28,29)17-6-8-25(9-7-17)18(27)12-26-11-15(10-22-26)14-2-4-16(20)5-3-14/h2-5,10-11,13,17H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRKDKAKXRHADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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